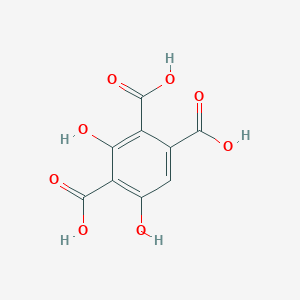![molecular formula C9H9FS B14421109 1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene CAS No. 82525-09-5](/img/structure/B14421109.png)
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene is an organic compound that features a benzene ring substituted with a fluoro group and a 2-(methylsulfanyl)ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-fluoro-4-iodobenzene with 2-(methylsulfanyl)ethenyl magnesium bromide under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as triphenylphosphine, in the presence of a base like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, potassium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzene derivatives with hydrogen replacing the fluoro group
Substitution: Hydroxy-substituted benzene derivatives
Applications De Recherche Scientifique
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and dipole-dipole interactions, while the methylsulfanyl group can undergo oxidation-reduction reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-4-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
1-Ethenyl-4-fluorobenzene: Similar structure but with an ethenyl group instead of a 2-(methylsulfanyl)ethenyl group.
Uniqueness
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both a fluoro group and a 2-(methylsulfanyl)ethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential for diverse chemical transformations .
Propriétés
Numéro CAS |
82525-09-5 |
|---|---|
Formule moléculaire |
C9H9FS |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-fluoro-4-(2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C9H9FS/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3 |
Clé InChI |
NHTVTMKQEXDCQL-UHFFFAOYSA-N |
SMILES canonique |
CSC=CC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


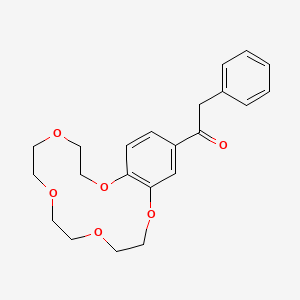

![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
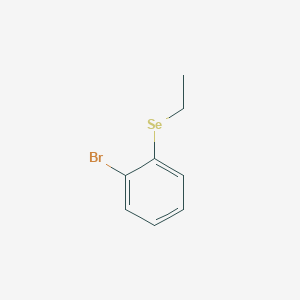
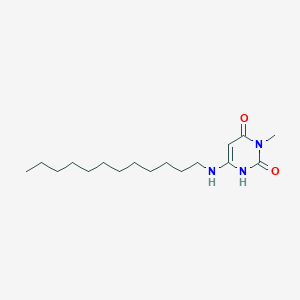
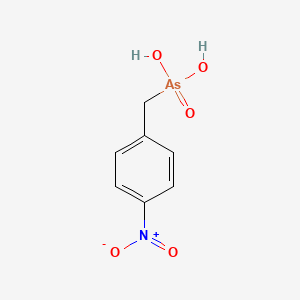


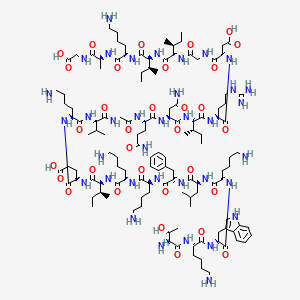
![2-(azepan-1-ium-1-yl)ethyl N-[2-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B14421078.png)
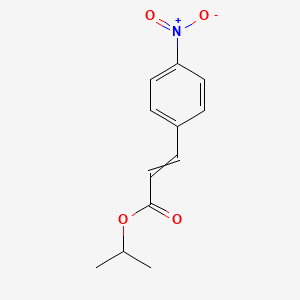
![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)
